molecular formula C30H52 B075730 Moretane CAS No. 1176-44-9

Moretane

Cat. No. B075730
CAS RN: 1176-44-9
M. Wt: 412.7 g/mol
InChI Key: ZRLNBWWGLOPJIC-CMCGXILPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moretane is a chemical compound with the formula C30H52 . It is a type of hydrocarbon known as a hopanoid, which are widely distributed in nature . The molecule contains a total of 86 bonds, including 34 non-H bonds, 1 rotatable bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 3 ten-membered rings .


Molecular Structure Analysis

Moretane has a complex molecular structure. It consists of 52 Hydrogen atoms and 30 Carbon atoms, with a total of 82 atoms . The molecular weight of Moretane is calculated to be 412.73388 g/mol .


Physical And Chemical Properties Analysis

Moretane is a hydrocarbon with a molecular weight of 412.7339 . It has a complex structure with multiple rings . Further physical and chemical properties are not well-documented .

Scientific Research Applications

  • Extended Hopanes in Crude Oils and Source Rock Extracts :

    • Study Focus : Identification of 17α(H),21β(H)-hopanes and 17β(H),21α(H)-moretanes up to C44 in crude oils and source rock extracts.
    • Key Findings : This study extends the previously known series of these compounds, suggesting the existence of a new class of molecules with yet-to-be-determined natural distribution and biological significance.
    • Citation : Wang, Li, & Larter, 1996.
  • 17β(H)-moret-22(29)-ene in Lake Sediments :

    • Study Focus : Identification and analysis of 17β(H)-moret-22(29)-ene in various lake sediments.
    • Key Findings : The formation of this compound is associated with acidic conditions in lake environments, suggesting its potential as a marker for environmental conditions.
    • Citation : Uemura & Ishiwatari, 1995.
  • Changes in Moretane Configuration with Sediment Maturity :

    • Study Focus : Analysis of sedimentary rock extracts for moretanes with varying carbon numbers.
    • Key Findings : The study provides insights into the biogenic production and epimerization of moretanes in geological contexts.
    • Citation : Larcher, Alexander, & Kagi, 1987.
  • Moretane Anomalies and the Permian-Triassic Boundary :

    • Study Focus : Investigation of biogeochemical anomalies, including moretane/hopane ratios, in relation to the Late Permian Extinction.
    • Key Findings : The study explores the role of soil bacteria, diagenetic effects, and redox conditions in the formation of moretane anomalies.
    • Citation : French, Tosca, Cao, & Summons, 2012.

Mechanism of Action

The mechanism of action of Moretane is not well-documented. It’s important to note that Moretane is a type of hydrocarbon and does not typically exhibit biological activity .

properties

IUPAC Name

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLNBWWGLOPJIC-CMCGXILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025634
Record name (21beta)-Hopane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moretane

CAS RN

1176-44-9
Record name (21beta)-Hopane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moretane
Reactant of Route 2
Moretane
Reactant of Route 3
Moretane
Reactant of Route 4
Moretane
Reactant of Route 5
Moretane
Reactant of Route 6
Moretane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.